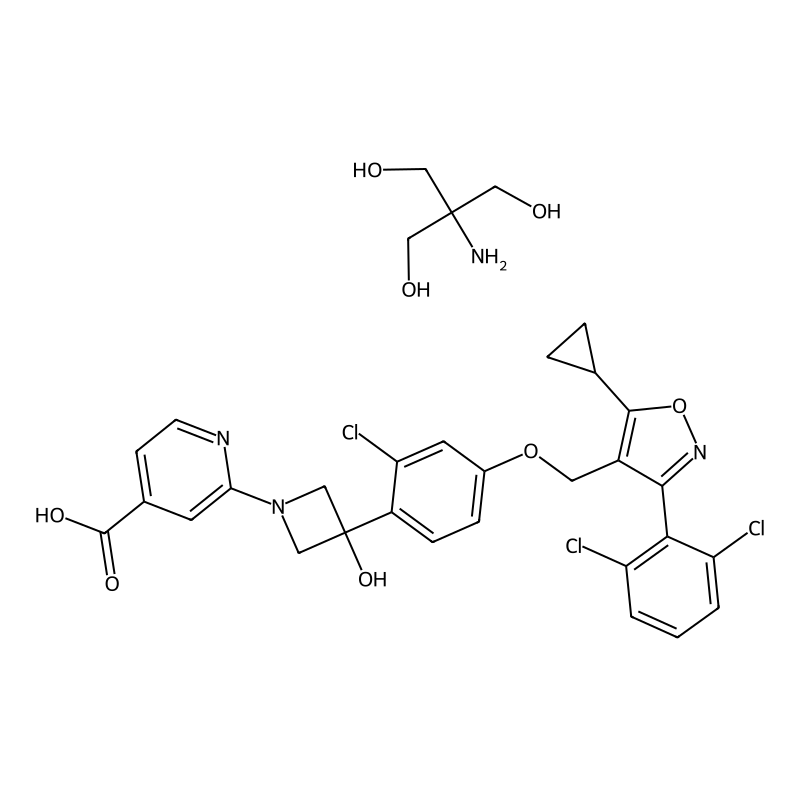Cilofexor tromethamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Cilofexor tromethamine, also known as GS-9674, is a nonsteroidal agonist of the farnesoid X receptor (FXR). This compound is primarily under investigation for its therapeutic potential in treating conditions such as non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis. Cilofexor tromethamine has shown promise in reducing liver fibrosis and inflammation by modulating bile acid signaling pathways. Its chemical formula is with a molar mass of approximately 586.85 g/mol .
Cilofexor tromethamine acts primarily through its interaction with the farnesoid X receptor, leading to various downstream effects on liver metabolism. Upon binding to FXR, cilofexor regulates gene expression involved in bile acid synthesis and transport, effectively inhibiting cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This modulation results in decreased bile acid production and altered lipid metabolism .
Additionally, cilofexor's metabolic pathway includes hepatic metabolism via cytochrome P450 isoforms, particularly CYP2C8 and CYP2C19, leading to the formation of several metabolites that may also exhibit biological activity .
Cilofexor tromethamine has demonstrated significant biological activity in clinical trials. It has been shown to reduce serum levels of alkaline phosphatase and other liver enzymes, indicating improved liver function. In a phase II clinical trial involving patients with primary sclerosing cholangitis, cilofexor led to notable reductions in serum alanine aminotransferase and aspartate aminotransferase levels . Its mechanism involves the activation of FXR, which plays a crucial role in regulating lipid homeostasis and inflammatory responses in the liver.
Cilofexor tromethamine is primarily being developed for the treatment of liver diseases characterized by cholestasis and fibrosis. Its applications include:
- Non-Alcoholic Fatty Liver Disease: Reducing liver fat accumulation and improving metabolic parameters.
- Non-Alcoholic Steatohepatitis: Mitigating inflammation and fibrosis progression.
- Primary Sclerosing Cholangitis: Alleviating symptoms and improving liver function markers .
Cilofexor tromethamine has been studied for potential interactions with other drugs and compounds. For instance, it is a substrate for various cytochrome P450 enzymes, which raises concerns about herb-drug interactions when co-administered with substances that affect these metabolic pathways. Notably, studies have indicated that cilofexor may interact with silybinin, a compound used for liver health, suggesting that careful monitoring is required when these agents are used together .
Several compounds exhibit similar mechanisms or therapeutic targets as cilofexor tromethamine. Here are some notable comparisons:
| Compound Name | Mechanism | Therapeutic Use | Unique Features |
|---|---|---|---|
| Firsocostat | Acetyl-CoA carboxylase inhibitor | Non-alcoholic fatty liver disease | Targets lipid biosynthesis directly |
| Selonsertib | Apoptosis signal-regulating kinase 1 inhibitor | Non-alcoholic steatohepatitis | Focuses on inflammation reduction |
| Semaglutide | Glucagon-like peptide-1 receptor agonist | Type 2 diabetes and weight management | Enhances insulin secretion while promoting satiety |
Cilofexor's uniqueness lies in its specific targeting of FXR pathways, which not only modulates bile acid homeostasis but also impacts lipid metabolism significantly compared to others that may focus solely on inflammatory pathways or metabolic processes independently .








